Glutarimide, N-methyl-2-phthalimido- (chemical formula: C13H10N2O4, CAS No: 42472-93-5) is a compound of significant interest in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phthalimide moiety linked to a glutarimide derivative. It has garnered attention for its potential therapeutic applications, particularly in the inhibition of tumor necrosis factor-alpha (TNF-α), making it relevant in the context of cancer treatment and other inflammatory conditions .
Glutarimide derivatives are classified as cyclic imides, which are compounds derived from the condensation of carboxylic acids and amines. The specific compound N-methyl-2-phthalimido- is derived from phthalic anhydride and glutamic acid derivatives through various synthetic routes. These compounds can be synthesized both at laboratory and industrial scales, often utilizing optimized reaction conditions to enhance yield and purity .
The synthesis of Glutarimide, N-methyl-2-phthalimido- typically involves several key steps:
The molecular structure of Glutarimide, N-methyl-2-phthalimido- features a bicyclic framework consisting of a phthalimido group attached to a glutarimide ring. The compound's molecular weight is approximately 258.2295 g/mol.
Key structural features include:
Glutarimide, N-methyl-2-phthalimido- can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Glutarimide, N-methyl-2-phthalimido- primarily involves its ability to inhibit TNF-α synthesis. This inhibition is crucial for reducing inflammation and has implications in cancer therapy:
Relevant physicochemical data includes partition coefficients that indicate lipophilicity, which affects bioavailability and distribution within biological systems .
Glutarimide, N-methyl-2-phthalimido- has several scientific applications:
The glutarimide moiety (C₅H₆NO₂) serves as the fundamental recognition element for engagement with cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. X-ray crystallographic studies reveal that the planar, cyclic imide group of glutarimide forms a conserved hydrogen-bonding network with CRBN's thalidomide-binding domain (TBD). Specifically, the carbonyl oxygen at C2 and the amide nitrogen (N1) of glutarimide establish hydrogen bonds with His380 and Trp382 residues in human CRBN, respectively [3] [9]. This interaction anchors the ligand within a hydrophobic pocket formed by Trp388, Trp402, and Phe404, facilitating van der Waals contacts with the aliphatic C3–C5 positions of the glutarimide ring [3].
The stereochemical orientation of the glutarimide core is critical for enantioselective binding. (S)-configured glutarimide derivatives exhibit 10–20-fold higher binding affinity (Kd ≈ 150–250 nM) compared to their (R)-counterparts due to optimal steric complementarity with CRBN's chiral binding pocket [3]. Molecular dynamics simulations demonstrate that the glutarimide ring maintains rigid conformational stability during binding, with root-mean-square deviation (RMSD) fluctuations <0.5 Å over 100-ns trajectories, underscoring its role as a structural scaffold [9].
Table 1: Key Interactions Between Glutarimide Core and Human Cereblon
Glutarimide Atom | CRBN Residue | Interaction Type | Distance (Å) |
---|---|---|---|
C2 Carbonyl O | His380 Nε | H-bond | 2.9 |
N1 | Trp382 Nε | H-bond | 3.1 |
C3/C4/C5 | Trp388/402 | van der Waals | 3.4–4.0 |
C6 Carbonyl O | Water-mediated | H-bond | 3.2 (via H₂O) |
Species-specific variations in CRBN sequence significantly impact glutarimide binding. Murine CRBN contains an Ile391 substitution (equivalent to human Val388), reducing hydrophobic pocket volume and destabilizing ligand interactions. This single mutation decreases binding affinity by ~40% and explains the resistance of mouse cells to classical immunomodulatory drugs [9] [3].
The N-phthalimido moiety attached to the glutarimide C2 position governs ligand solubility, membrane permeability, and target specificity. Unmodified phthalimido groups (e.g., in thalidomide analogs) create extensive π-stacking with Pro354 and solvent-exposed hydrophobic surfaces, contributing to low aqueous solubility (logP ≈ 0.5–1.2) [5] [3]. Strategic modifications at the phthalimide’s C4/C5 positions directly modulate pharmacokinetic properties:
Table 2: Pharmacokinetic Properties of Phthalimido-Modified Glutarimides
Compound | Substituent | logP | Aqueous Solubility (µg/mL) | Plasma Half-life (h) |
---|---|---|---|---|
Thalidomide | None | 0.67 | 50 | 5.5 |
Lenalidomide | 4-NH₂ | -0.21 | 290 | 3.0 |
Pomalidomide | 4-NHCH₂CF₃ | 0.89 | 95 | 8.0 |
dBET1 (PROTAC) | JQ1-PEG linker | 2.48 | 12 | 9.2 |
The linker length and flexibility in PROTAC designs profoundly influence ternary complex formation. Optimal 10–12-atom polyethylene glycol (PEG) spacers enable simultaneous engagement of CRBN and target proteins (e.g., BRD4), achieving cooperative binding energies (ΔG < –9 kcal/mol) and nanomolar degradation potency (DC50 < 50 nM) [9].
Advanced computational methods elucidate allosteric changes induced by glutarimide-based ligands at the CRBN interface. Homology modeling integrated with ligand docking (IPHoLD algorithm) simulates induced-fit binding mechanisms by concurrently sampling protein loop conformations and ligand poses [6] [7]. Key approaches include:
Table 3: Computational Methods for Simulating Glutarimide-CRBN Interactions
Method | Application | Accuracy Metric | Limitations |
---|---|---|---|
IPHoLD | Holo-structure prediction | Ligand RMSD < 1.5 Å | High computational cost |
MM/PBSA | Binding free energy calculation | ΔΔG error < 1.2 kcal/mol | Neglects entropic contributions |
PoseBench (DL) | Pocket-blind docking | Top-1 pose recall: 78% | Requires multi-ligand training |
SMD | Unbinding kinetics | Force profile correlation >90% | Timescale limitations |
Modeling also predicts the impact of glutarimide modifications on ternary complex formation. For PROTACs like dBET1, simulations show that glutarimide maintains stable CRBN contacts (RMSD = 0.97 Å) while the phthalimide-linked warhead samples conformational space to recruit BRD4, enabling ubiquitin transfer [9] [6].
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: